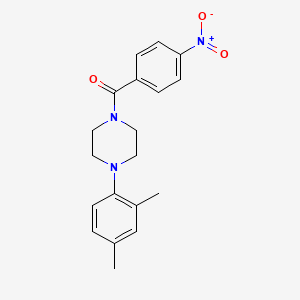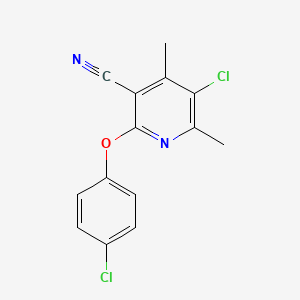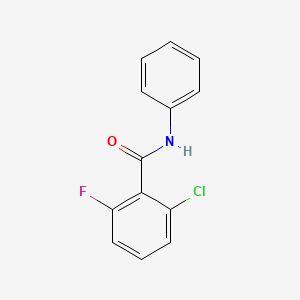![molecular formula C7H9N3OS2 B5798889 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ATDA, is a synthetic compound that belongs to the group of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of ATDA is not fully understood. However, it has been suggested that ATDA exerts its pharmacological effects by modulating various signaling pathways in the body. For example, ATDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, ATDA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
ATDA has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial and fungal strains. Moreover, ATDA has been shown to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, ATDA has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using ATDA in lab experiments is its wide range of pharmacological activities. Moreover, ATDA is relatively easy to synthesize and has a good yield. However, one of the limitations of using ATDA in lab experiments is its potential toxicity. Therefore, it is important to conduct further toxicological studies to determine the safety of ATDA.
将来の方向性
There are several future directions for research on ATDA. Firstly, further studies are needed to elucidate the exact mechanism of action of ATDA. Secondly, more studies are needed to determine the safety and toxicity of ATDA. Thirdly, further studies are needed to explore the potential applications of ATDA in the treatment of various diseases. Finally, more studies are needed to optimize the synthesis method of ATDA to improve its yield and purity.
Conclusion:
In conclusion, ATDA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, further studies are needed to elucidate the exact mechanism of action of ATDA, determine its safety and toxicity, and explore its potential applications in the treatment of various diseases.
合成法
The synthesis of ATDA involves the reaction of allyl isothiocyanate with 2-amino-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound, ATDA. The overall yield of the synthesis is around 60%.
科学的研究の応用
ATDA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3H,1,4H2,2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUBKKHHLHJZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Prop-2-EN-1-ylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)



![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)



![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)